molecular formula C17H20N2O4 B12122244 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester CAS No. 64677-99-2

5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester

Cat. No.: B12122244
CAS No.: 64677-99-2
M. Wt: 316.35 g/mol
InChI Key: WDCGZNLOEDYHNT-UHFFFAOYSA-N
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Description

5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxy group, a methyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective substitution reactions.

    Attachment of the p-Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-: This compound lacks the ethyl ester group.

    5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxyphenyl)-, ethyl ester: This compound has a phenyl group instead of a benzyl group.

Uniqueness

The presence of the ethyl ester group and the specific substitution pattern on the pyrimidine ring make 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester unique

Properties

CAS No.

64677-99-2

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C17H20N2O4/c1-4-23-16(20)10-14-11(2)18-15(19-17(14)21)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,18,19,21)

InChI Key

WDCGZNLOEDYHNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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